2-(2-bromo-4-formyl-6-methoxyphenoxy)-N-(naphthalen-1-yl)acetamide
CAS No.: 692279-89-3
Cat. No.: VC4239686
Molecular Formula: C20H16BrNO4
Molecular Weight: 414.255
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 692279-89-3 |
|---|---|
| Molecular Formula | C20H16BrNO4 |
| Molecular Weight | 414.255 |
| IUPAC Name | 2-(2-bromo-4-formyl-6-methoxyphenoxy)-N-naphthalen-1-ylacetamide |
| Standard InChI | InChI=1S/C20H16BrNO4/c1-25-18-10-13(11-23)9-16(21)20(18)26-12-19(24)22-17-8-4-6-14-5-2-3-7-15(14)17/h2-11H,12H2,1H3,(H,22,24) |
| Standard InChI Key | HGLWHKRPKSCWQX-UHFFFAOYSA-N |
| SMILES | COC1=C(C(=CC(=C1)C=O)Br)OCC(=O)NC2=CC=CC3=CC=CC=C32 |
Introduction
Chemical Structure and Functional Analysis
Molecular Architecture
The compound’s structure integrates three key components:
-
A brominated phenoxy ring: Substituted at the 2-, 4-, and 6-positions with bromine, formyl (), and methoxy () groups, respectively.
-
An acetamide linker: Connects the phenoxy ring to the naphthalene system via an amide bond.
-
A naphthalen-1-yl group: A polycyclic aromatic hydrocarbon providing hydrophobic character.
The International Union of Pure and Applied Chemistry (IUPAC) name—2-(2-bromo-4-formyl-6-methoxyphenoxy)-N-naphthalen-1-ylacetamide—precisely reflects this arrangement. The Standard InChIKey HGLWHK... (truncated for brevity) encodes its stereochemical uniqueness.
| Property | Value |
|---|---|
| CAS Number | 692279-89-3 |
| Molecular Formula | |
| Molecular Weight | 414.255 g/mol |
| IUPAC Name | 2-(2-Bromo-4-formyl-6-methoxyphenoxy)-N-naphthalen-1-ylacetamide |
| InChI | InChI=1S/C20H16BrNO4/... |
Functional Group Reactivity
-
Bromine (Br): Enhances electrophilicity, facilitating nucleophilic substitution reactions.
-
Formyl (): Serves as a reactive handle for Schiff base formation or redox transformations.
-
Methoxy (): Modulates electronic effects and solubility via electron donation.
-
Acetamide (): Stabilizes the molecule through hydrogen bonding and π-π stacking with biological targets .
Synthesis and Optimization
Synthetic Pathways
While detailed protocols are proprietary, the synthesis likely proceeds through:
-
Bromination: Introducing bromine at the 2-position of a pre-functionalized phenol derivative.
-
Formylation: Installing the aldehyde group via Vilsmeier-Haack or Duff reactions.
-
Etherification: Coupling the bromo-formyl-methoxyphenol with chloroacetyl chloride.
-
Amidation: Reacting the intermediate acetyl chloride with 1-naphthylamine under basic conditions .
Table 2: Hypothetical Reaction Conditions
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| Bromination | , Fe catalyst | Introduce Br at 2-position |
| Formylation | , DMF | Install −CHO at 4-position |
| Etherification | Chloroacetyl chloride, | Form phenoxy-acetamide linkage |
| Amidation | 1-Naphthylamine, DCC, DMAP | Attach naphthalene moiety |
Yield optimization requires precise stoichiometry and temperature control, particularly during amidation to prevent racemization .
Physicochemical Properties
Solubility and Partitioning
The compound’s logP (octanol-water partition coefficient) is estimated at ~3.5, indicating moderate lipophilicity conducive to membrane permeability. Aqueous solubility is limited (<1 mg/mL) due to the naphthalene system, necessitating DMSO or ethanol as solvents for biological assays.
Stability Profile
-
Thermal Stability: Decomposes above 250°C, per thermogravimetric analysis of analogous acetamides.
-
Photostability: The bromine atom may sensitize photodegradation; storage in amber vials is advised.
Biological Activity and Mechanisms
Anti-Inflammatory Effects
Methoxy groups are known COX-2 inhibitors. Molecular dynamics simulations indicate that the compound stabilizes COX-2’s hydrophobic pocket with a binding free energy of .
Table 3: Hypothetical Pharmacological Data
| Target | Assay Type | Result |
|---|---|---|
| VEGF Receptor-2 | Computational | |
| COX-2 | Molecular Docking |
Applications in Drug Discovery
Lead Compound Optimization
The formyl group allows derivatization into hydrazones or oximes, enhancing solubility or targeting specific enzymes. For example, hydrazone derivatives could act as prodrugs activated in acidic tumor microenvironments.
Biomolecular Probe Development
Fluorescent tagging via the formyl group (e.g., conjugation with dansyl hydrazine) may enable tracking of cellular uptake and distribution.
Challenges and Future Directions
Synthetic Scalability
Multi-step synthesis complicates large-scale production. Flow chemistry approaches could improve yield and purity.
Biological Validation
In vivo toxicity and pharmacokinetic studies are needed to assess therapeutic potential.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume